Cas no 208522-13-8 ((S)-N-Boc-2-(3'-butenyl)glycine)

(S)-N-Boc-2-(3'-butenyl)glycine structure
208522-13-8 structure
Product Name:(S)-N-Boc-2-(3'-butenyl)glycine
Numero CAS:208522-13-8
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD03092913
CID:1400462
PubChem ID:20765220
Update Time:2025-04-20

(S)-N-Boc-2-(3'-butenyl)glycine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Hexenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
    • (S)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid
    • (2S)-BOC-2-AMINO-5-HEXENOIC ACID
    • (S)-2-((tert-Butoxycarbonyl)amino)hex-5-enoicacid
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid
    • E81527
    • (S)-N-Boc-2-(3'-butenyl)glycine
    • DS-019161
    • (S)-2-(Tert-Butoxycarbonylamino)Hex-5-Enoic Acid
    • CS-0130893
    • (2s)-2-[(t-butoxycarbonyl)amino]hex-5-enoic acid
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]HEX-5-ENOIC ACID
    • (S)-2-(tert-Butoxycarbonyl-amino)hex-5-enoic acid
    • EN300-1608986
    • 208522-13-8
    • Boc-(2S)-2-Amino-5-Hexenoic Acid
    • SCHEMBL14031160
    • Boc-L-Homoallylglycine
    • LQIMZUPFMSNHTM-QMMMGPOBSA-N
    • (2S)-2-(Boc-amino)-5-hexenoic acid
    • BS-51649
    • SCHEMBL1940631
    • MFCD03092913
    • MDL: MFCD03092913
    • Inchi: 1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
    • Chiave InChI: LQIMZUPFMSNHTM-QMMMGPOBSA-N
    • Sorrisi: O(C(N[C@H](C(=O)O)CCC=C)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 229.13147
  • Massa monoisotopica: 229.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 8
  • Complessità: 268
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 75.6A^2
  • XLogP3: 2

Proprietà sperimentali

  • PSA: 75.63

(S)-N-Boc-2-(3'-butenyl)glycine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S286520-50mg
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8
50mg
$ 270.00 2022-06-03
TRC
S286520-100mg
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8
100mg
$ 445.00 2022-06-03
TRC
S286520-250mg
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8
250mg
$ 890.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S933171-50mg
(S)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid
208522-13-8 95%
50mg
¥843.30 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S933171-100mg
(S)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid
208522-13-8 95%
100mg
¥1,349.10 2022-09-28
eNovation Chemicals LLC
Y1048301-100mg
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8 95%
100mg
$65 2024-06-06
eNovation Chemicals LLC
Y1048301-5g
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8 95%
5g
$220 2024-06-06
eNovation Chemicals LLC
Y1048301-10g
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8 95%
10g
$360 2024-06-06
eNovation Chemicals LLC
Y1048301-25g
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8 95%
25g
$805 2024-06-06
Aaron
AR00BGY2-500mg
(S)-N-Boc-2-(3'-butenyl)glycine
208522-13-8 97%
500mg
$39.00 2025-02-11
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.